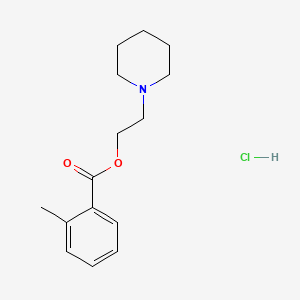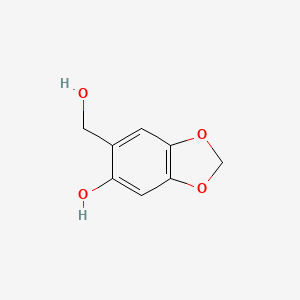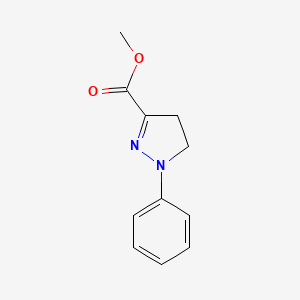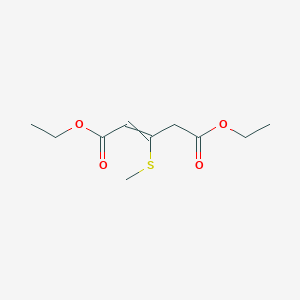
Diethyl 3-(methylsulfanyl)pent-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-(methylsulfanyl)pent-2-enedioate is an organic compound with the molecular formula C10H16O4S It is a diester derivative of pent-2-enedioic acid, featuring a methylsulfanyl group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(methylsulfanyl)pent-2-enedioate typically involves the esterification of 3-(methylsulfanyl)pent-2-enedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-(methylsulfanyl)pent-2-enedioate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, base catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, other esters
Wissenschaftliche Forschungsanwendungen
Diethyl 3-(methylsulfanyl)pent-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl 3-(methylsulfanyl)pent-2-enedioate involves its interaction with molecular targets through its ester and methylsulfanyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic attack or oxidation-reduction processes, which can modulate the activity of enzymes or other proteins. The specific pathways involved depend on the context of its application, such as enzyme inhibition or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl maleate: Similar ester structure but lacks the methylsulfanyl group.
Diethyl fumarate: Another diester of pent-2-enedioic acid but with a different geometric configuration.
Diethyl 2-(methylsulfanyl)succinate: Similar structure with the methylsulfanyl group on a different carbon atom.
Uniqueness
Diethyl 3-(methylsulfanyl)pent-2-enedioate is unique due to the presence of the methylsulfanyl group at the third carbon atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
| 90931-62-7 | |
Molekularformel |
C10H16O4S |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
diethyl 3-methylsulfanylpent-2-enedioate |
InChI |
InChI=1S/C10H16O4S/c1-4-13-9(11)6-8(15-3)7-10(12)14-5-2/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
ZEMHMNSCRUYQEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=CC(=O)OCC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


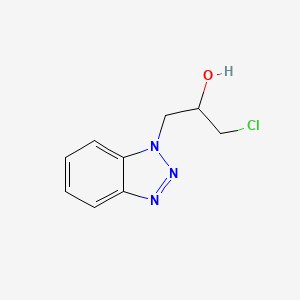

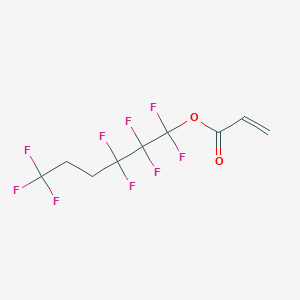

![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
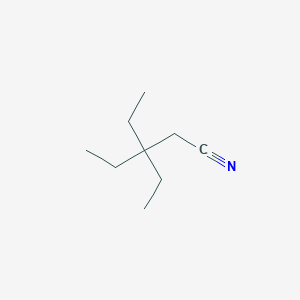
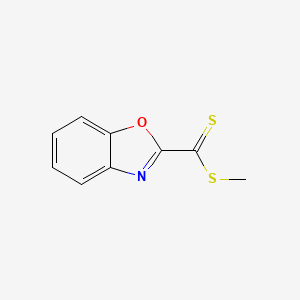
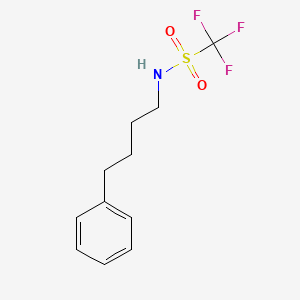
![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
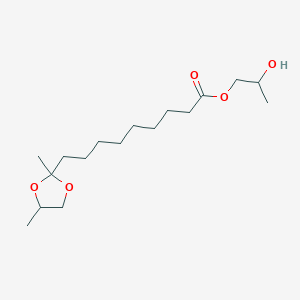
![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
